molecular formula C20H18F2N2O4S2 B2534821 N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251561-45-1

N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2534821
CAS No.: 1251561-45-1
M. Wt: 452.49
InChI Key: FCOTZQMSWOVFJR-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group and substituted aromatic rings. The compound’s core structure includes:

  • A 3,4-difluorophenyl moiety linked to the carboxamide group.
  • A 4-ethoxyphenyl group attached via a methylsulfamoyl bridge at the 3-position of the thiophene ring.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O4S2/c1-3-28-15-7-5-14(6-8-15)24(2)30(26,27)18-10-11-29-19(18)20(25)23-13-4-9-16(21)17(22)12-13/h4-12H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOTZQMSWOVFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Substitution Reactions: The difluorophenyl and ethoxyphenyl groups are typically introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated and ethoxylated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carboxamide group may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene carboxamides with sulfamoyl or aryl substituents are a well-studied class of molecules. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties / Activities
Target Compound: N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide 3,4-difluorophenyl; 4-ethoxyphenyl; methylsulfamoyl ~C₂₁H₁₉F₂N₂O₄S₂ ~468.5* Hypothesized enhanced metabolic stability due to ethoxy group; potential kinase or protease inhibition .
N-(3,5-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (F420-0593) 3,5-difluorophenyl; 4-ethoxyphenyl; methylsulfamoyl C₂₀H₁₈F₂N₂O₄S₂ 452.5 Available in 31 mg quantity; fluorination pattern may alter target binding compared to 3,4-difluoro analog.
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide 4-chlorophenyl; 3,4-dimethoxyphenyl; methylsulfamoyl C₂₀H₁₉ClN₂O₅S₂ 466.95 Higher molecular weight due to chlorine and methoxy groups; likely reduced solubility vs. fluoro analogs.
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Dual 4-chlorophenyl groups; methanesulfonyl C₁₈H₁₃Cl₂NO₃S₂ 426.34 Chlorine substituents enhance electron-withdrawing effects; potential antibacterial activity .
Compound 11 (Nitrothiophene carboxamide) 3,4-difluorophenyl; nitro group; thiazole ring C₁₅H₁₀F₂N₃O₂S 341.3 Narrow-spectrum antibacterial activity; nitro group may contribute to redox-based mechanisms.

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. chloro or methoxy in analogs) may improve lipophilicity and metabolic stability, critical for oral bioavailability . Fluorine substituents (3,4-difluoro vs.

Molecular Weight Trends :

  • Chlorine and methoxy groups increase molecular weight (e.g., 466.95 g/mol in ) compared to fluorine-containing analogs (~452–468 g/mol) .

Pharmacological Implications :

  • Sulfamoyl-thiophene derivatives often target enzymes (e.g., kinases, proteases) due to hydrogen-bonding capabilities of the sulfamoyl group .
  • Nitrothiophene analogs (e.g., Compound 11) exhibit antibacterial activity, suggesting the core thiophene structure is versatile for diverse applications .

Biological Activity

Overview of N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

This compound is a member of the thiophene carboxamide family, which has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The structural features of this compound suggest potential interactions with various biological targets.

Antitumor Activity

Compounds with thiophene and sulfonamide moieties have been studied for their antitumor properties. For instance, derivatives containing similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the difluorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against cancer cell lines.

Antimicrobial Properties

Sulfamoyl derivatives are known for their antimicrobial activity. The incorporation of an ethoxyphenyl group could enhance the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness against a range of pathogens. Studies on related compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Thiophene Ring : Essential for biological activity; modifications can enhance potency.
  • Sulfamoyl Group : Known for antimicrobial and antitumor effects; variations can lead to different biological profiles.
  • Fluorine Substituents : Often increase metabolic stability and lipophilicity, improving pharmacokinetic properties.

Comparative Data Table

CompoundBiological ActivityMechanism of Action
Compound AAntitumorInduction of apoptosis
Compound BAntimicrobialMembrane disruption
Compound CAnti-inflammatoryCOX inhibition

Case Studies

  • Antitumor Activity : A study on thiophene derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of electron-withdrawing groups was found to improve efficacy.
  • Antimicrobial Efficacy : Research on sulfamoyl compounds indicated significant inhibition against Staphylococcus aureus and Escherichia coli. The ethoxyphenyl group was particularly noted for its role in enhancing antimicrobial action.
  • Inflammation Models : In vivo studies using animal models showed that thiophene derivatives significantly reduced inflammation markers in conditions like arthritis, indicating potential therapeutic applications.

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